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molecular formula C5H7ClN4 B8762293 6-Chloro-N5-methylpyrimidine-4,5-diamine

6-Chloro-N5-methylpyrimidine-4,5-diamine

Cat. No. B8762293
M. Wt: 158.59 g/mol
InChI Key: JJRDAGZSVMIJFP-UHFFFAOYSA-N
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Patent
US08148387B2

Procedure details

Add 6-chloro-N5-methyl-pyrimidine-4,5-diamine (0.41 g, 0.0025 mol) to THF (12.3 mL). Cool to 0° C., add TEA (0.51 g; 0.005 mol), triphosgene (0.92 g; 0.0031 mol) and stir at RT for 1 h. Quench with water and extract with EA. Evaporate the organic layer to give the title compound (0.2 g; 42%).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
ClC1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[NH:9][CH3:10].Cl[C:12]([Cl:22])(OC(=O)OC(Cl)(Cl)Cl)Cl.C1C[O:26][CH2:25]C1>>[Cl:22][C:12]1[N:7]=[CH:6][N:5]=[C:4]2[C:3]=1[N:9]([CH3:10])[C:25](=[O:26])[NH:8]2

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
ClC1=C(C(=NC=N1)N)NC
Name
Quantity
12.3 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
0.51 g
Type
reactant
Smiles
Name
Quantity
0.92 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with water
EXTRACTION
Type
EXTRACTION
Details
extract with EA
CUSTOM
Type
CUSTOM
Details
Evaporate the organic layer

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2N(C(NC2=NC=N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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